molecular formula C4H6OS B3067766 2,5-Dihydrothiophene 1-oxide CAS No. 14852-22-3

2,5-Dihydrothiophene 1-oxide

Cat. No.: B3067766
CAS No.: 14852-22-3
M. Wt: 102.16 g/mol
InChI Key: AUKPMQUAYVMURI-UHFFFAOYSA-N
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Description

2,5-Dihydrothiophene 1-oxide is an organic compound with the molecular formula C4H6OS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an oxygen atom bonded to the sulfur atom in the thiophene ring

Scientific Research Applications

2,5-Dihydrothiophene 1-oxide has several applications in scientific research:

Safety and Hazards

When handling 2,5-Dihydrothiophene 1-oxide, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, personal precautions, protective equipment, and emergency procedures should be followed . It’s also advised to keep the chemical in suitable and closed containers for disposal .

Future Directions

While specific future directions for 2,5-Dihydrothiophene 1-oxide are not available, thiophene 1,1-dioxide derivatives have been of particular interest in the production of new polymeric and oligomeric materials for optics and electronics . The introduction of the thiophene 1,1-dioxide fragment into the oligothiophene chain has made it possible to create materials with high photoluminescence in the solid state .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dihydrothiophene 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 2,5-dihydrothiophene using oxidizing agents such as pyridinium chlorochromate (PCC) or hydrogen peroxide. The reaction typically occurs under mild conditions, and the product is isolated through standard purification techniques such as distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydrothiophene 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-Dihydrothiophene 1-oxide involves its ability to participate in various chemical reactions due to the presence of the oxygen atom bonded to the sulfur atom. This oxygen atom can act as an electron-withdrawing group, making the compound more reactive towards nucleophiles and electrophiles. The compound can also undergo ring-opening reactions, leading to the formation of acyclic products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydrothiophene 1-oxide is unique due to its specific oxidation state and the presence of a single oxygen atom bonded to the sulfur atom. This gives it distinct reactivity compared to other thiophene derivatives, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

2,5-dihydrothiophene 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6OS/c5-6-3-1-2-4-6/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKPMQUAYVMURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCS1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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